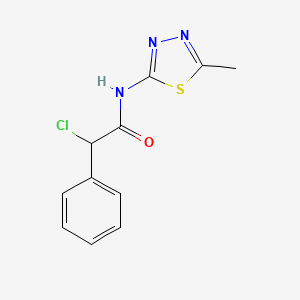

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Beschreibung

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a chloroacetamide derivative featuring a 1,3,4-thiadiazole ring substituted with a methyl group at the 5-position and a 2-phenylacetamide moiety. Its synthesis typically involves coupling 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under reflux conditions . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives, which exhibit anticancer, antimicrobial, and plant growth-regulating properties . Commercial availability (e.g., CymitQuimica) underscores its utility in research .

Eigenschaften

IUPAC Name |

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-7-14-15-11(17-7)13-10(16)9(12)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIBPGZYMQCXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Bond Formation via Carbodiimide-Mediated Coupling

One well-established method involves the direct coupling of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with phenylacetic acid derivatives using carbodiimide chemistry:

- Reagents: 5-amino-1,3,4-thiadiazole-2-thiol, phenylacetic acid derivative, N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

- Solvent: Acetonitrile.

- Procedure: The phenylacetic acid derivative is mixed with equimolar EDC and HOBt in acetonitrile and stirred for 30 minutes at room temperature to activate the acid. Then, 5-amino-1,3,4-thiadiazole-2-thiol is added, and the mixture is stirred for 24 hours.

- Workup: After reaction completion (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed sequentially with sodium bicarbonate (5%), diluted sulfuric acid, and brine, dried over anhydrous sodium sulfate, filtered, and evaporated. The crude product is purified by column chromatography.

- Outcome: This method yields the desired N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives as powders with high purity.

Synthesis via Acid Chloride Intermediate

Another common synthetic strategy involves the use of phenylacetyl chloride or related acid chlorides:

- Step 1: Preparation of 2-chlorophenylacetyl chloride by chlorination of phenylacetic acid or procurement of the acid chloride.

- Step 2: Reaction of 5-methyl-1,3,4-thiadiazol-2-amine with the acid chloride in an appropriate solvent (e.g., dry acetonitrile or dichloromethane) under controlled temperature to form the amide bond.

- Step 3: Isolation and purification of the product by extraction and chromatographic techniques.

- Notes: This method requires careful control of moisture and reaction temperature to avoid hydrolysis of acid chloride and side reactions.

Cyclization Route via Thiosemicarbazide and Acid Chloride

A multi-step approach reported for related thiadiazole derivatives involves:

- Initial Step: Reaction of thiosemicarbazide with thiodipropionic acid or phenylacetyl chloride in the presence of phosphorus oxychloride (POCl3) to form aminothiadiazole intermediates.

- Subsequent Step: Acylation of the aminothiadiazole with phenylacetyl chloride to yield the target compound.

- Oxidation: Optional oxidation of sulfide intermediates to sulfoxides or sulfones using hydrogen peroxide.

- Advantages: This method allows structural modifications and optimization of pharmacological properties through analog synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Reaction Conditions | Purification Method | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Carbodiimide Coupling (EDC/HOBt) | 5-amino-1,3,4-thiadiazole-2-thiol, phenylacetic acid, EDC, HOBt | Acetonitrile | Room temp, 24 h | Extraction, column chromatography | Mild conditions, high specificity | Long reaction time |

| Acid Chloride Acylation | 5-methyl-1,3,4-thiadiazol-2-amine, phenylacetyl chloride | Dry acetonitrile or DCM | Controlled temp, inert atmosphere | Extraction, chromatography | Direct, relatively fast | Sensitive to moisture, side reactions |

| Thiosemicarbazide Cyclization | Thiosemicarbazide, phenylacetyl chloride, POCl3 | POCl3, MeOH | Reflux, multi-step | Chromatography | Enables analog synthesis | Multi-step, uses harsh reagents |

Research Findings and Notes

- The carbodiimide-mediated coupling method is widely used due to its mild reaction conditions and ability to produce high-purity products suitable for biological evaluation.

- Acid chloride methods require stringent anhydrous conditions but offer a straightforward route to the amide bond formation.

- Cyclization routes involving thiosemicarbazide and phosphorus oxychloride enable the synthesis of a variety of thiadiazole derivatives, allowing structural optimization for pharmacological activity.

- Spectroscopic characterization (IR, 1H NMR, 13C NMR, mass spectrometry) confirms the formation of the amide bond and the integrity of the thiadiazole ring in all methods.

- Purification typically involves liquid-liquid extraction followed by chromatographic techniques to remove impurities and side products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiadiazole ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has been identified as a potent inhibitor of tumor growth and angiogenesis. Research indicates that it can effectively inhibit cell division by targeting specific signaling pathways involved in cancer proliferation.

In Vitro Efficacy

In vitro studies have demonstrated that 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibits cytotoxic effects against various cancer cell lines. For example:

- Human Colon Cancer (HT-29) : The compound significantly decreased cell viability, indicating its potential as a therapeutic agent for colorectal cancer .

- Neuroblastoma (SKNMC) : Similar cytotoxic effects were observed, suggesting its applicability in treating neuroblastoma .

In Vivo Efficacy

Animal models have further validated the anticancer properties of this compound. In mouse xenograft models, treatment with this compound resulted in reduced tumor size and weight compared to control groups .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the anticancer activities of various thiadiazole derivatives, including this compound:

Future Directions and Case Studies

Ongoing research aims to explore the full therapeutic potential of this compound. Notable case studies include:

- Combination Therapy : Studies are investigating the efficacy of this compound in combination with existing chemotherapeutic agents to enhance treatment outcomes for resistant cancer types.

- Mechanistic Studies : Further elucidation of its mechanism may reveal additional targets within the cell cycle regulation pathway.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Thiadiazole Ring

Modifications at the 5-position of the 1,3,4-thiadiazole ring significantly influence physicochemical and biological properties:

- Methyl vs. Conversely, phenyl substitution (e.g., 5-phenyl analog) increases aromaticity, enhancing interactions with hydrophobic enzyme pockets .

Variations in the Acetamide Moiety

The acetamide side chain’s structure impacts electronic and steric properties:

- Phenyl vs. Phenoxy: Replacement of phenyl with phenoxy (e.g., 4-ethylphenoxy) introduces an oxygen atom, improving solubility and altering electronic distribution .

- Urea Derivatives : Urea-based analogs (e.g., N′-aryloxyacetylureas) exhibit stronger hydrogen-bonding capacity, often correlating with plant growth-regulating activity .

Heterocycle Replacement Studies

Replacing the 1,3,4-thiadiazole ring with other heterocycles modulates bioactivity:

- Thiadiazole vs. Oxadiazole : Oxadiazole analogs (e.g., 1,3,5-oxadiazole) exhibit lower stability due to reduced sulfur-mediated resonance, limiting their therapeutic applications .

- Thiazole Derivatives : Thiazole-containing compounds (e.g., 1,3-thiazol-2-yl) demonstrate enhanced antibacterial properties, likely due to improved membrane penetration .

Biologische Aktivität

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.75 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃S |

| Molecular Weight | 265.75 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiadiazole moiety can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. Additionally, it may inhibit specific enzymes or receptors involved in disease processes, such as those related to tumor growth and microbial resistance.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of derivatives against various bacterial strains:

- Gram-positive bacteria : Notable activity against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values indicate that some derivatives possess stronger antibacterial effects than traditional antibiotics like streptomycin.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Cell lines tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : Significant reduction in cell viability was observed at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Q & A

Q. What are the standard protocols for synthesizing 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide?

The synthesis typically involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:

- Dissolving the thiadiazole derivative in dioxane or toluene-water mixtures.

- Dropwise addition of chloroacetyl chloride at 20–25°C, followed by reflux (4–7 hours).

- Monitoring via TLC (hexane:ethyl acetate or chloroform:acetone solvent systems).

- Isolation via filtration, recrystallization (ethanol or ethanol-DMF mixtures), and solvent removal under reduced pressure .

Q. Which spectroscopic methods are recommended for structural characterization?

- IR spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole ring vibrations.

- NMR (¹H/¹³C) : Confirms substituent patterns (e.g., phenyl protons at δ 7.52–7.94 ppm, methyl groups at δ 1.91 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks).

- X-ray diffraction : Resolves crystal packing and bond angles (e.g., C–S–C angles in thiadiazole rings) .

Q. What solvents are optimal for recrystallization?

Ethanol and ethanol-DMF mixtures (2:1) are effective for purifying solid products. For liquid intermediates, ethyl acetate extraction followed by drying over Na₂SO₄ is recommended .

Q. What safety precautions are critical during handling?

- Use PPE (gloves, goggles) to avoid inhalation/contact.

- Work in a fume hood due to volatile reagents (e.g., chloroacetyl chloride).

- Quench reactions with ice and dispose of waste per institutional guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized in heterocyclization steps?

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution.

- Catalysis : Add triethylamine to neutralize HCl byproducts, improving reaction kinetics.

- Temperature control : Prolonged reflux (24 hours) in concentrated H₂SO₄ facilitates cyclization but requires careful quenching .

Q. What challenges arise in isolating intermediates during heterocyclization?

Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) complicates isolation. Strategies include:

- Adjusting solvent polarity (e.g., DMSO/water mixtures).

- Using chromatographic separation (silica gel, chloroform:acetone eluents).

- Avoiding P₂S₅ due to side reactions with trichloroethyl groups .

Q. How do solvent systems influence reaction kinetics?

- Toluene:water (8:2) : Accelerates azide substitution via phase-transfer mechanisms.

- Dioxane : Stabilizes intermediates in SN2 reactions but may require longer reflux times. Comparative studies show toluene reduces side products (e.g., hydrolyzed acetamides) .

Q. How can computational modeling predict reactivity and bioactivity?

- logP calculations : Assess hydrophobicity (e.g., logP = 3.45) to predict membrane permeability.

- DFT studies : Optimize transition states for cyclization reactions.

- Molecular docking : Screen against antimicrobial targets (e.g., bacterial enzymes) using PubChem CID data .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response assays : Validate antimicrobial/antioxidant activity across pH ranges (e.g., pH 4–9).

- Cytotoxicity controls : Use human cell lines (e.g., HepG2) to distinguish selective toxicity.

- Reference standards : Compare with known thiadiazole derivatives (e.g., saccharin-tetrazolyl analogs) .

Q. What analytical strategies identify byproducts in large-scale synthesis?

- HPLC-MS : Detects low-abundance impurities (e.g., hydrolyzed chloroacetamide).

- TLC-MS coupling : Maps reaction progress and isolates byproducts for NMR analysis.

- X-ray co-crystallography : Resolves structurally similar contaminants (e.g., trichloroethyl isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.